Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate

Physicochemical profiling Drug-likeness Medicinal chemistry

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate (CAS 1072071-42-1) is a multifunctional piperidine building block defined by a cyclic amide (2-oxopiperidine), a 3-hydroxy substituent, and an ethyl ester at the 3-position (C8H13NO4, MW 187.19 g/mol). The presence of the 3-hydroxy group distinguishes it from the more common des-hydroxy analog ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), increasing the hydrogen bond donor count from 1 to 2, the acceptor count from 3 to 4, and the topological polar surface area (TPSA) from 55.4 Ų to 75.6 Ų, while reducing the computed lipophilicity (XLogP3) from +0.5 to -0.3.

Molecular Formula C8H13NO4
Molecular Weight 187.195
CAS No. 1072071-42-1
Cat. No. B2808445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-2-oxopiperidine-3-carboxylate
CAS1072071-42-1
Molecular FormulaC8H13NO4
Molecular Weight187.195
Structural Identifiers
SMILESCCOC(=O)C1(CCCNC1=O)O
InChIInChI=1S/C8H13NO4/c1-2-13-7(11)8(12)4-3-5-9-6(8)10/h12H,2-5H2,1H3,(H,9,10)
InChIKeyCBVYRJDIPMHKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate (CAS 1072071-42-1): Core Properties & Class Context for Procurement


Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate (CAS 1072071-42-1) is a multifunctional piperidine building block defined by a cyclic amide (2-oxopiperidine), a 3-hydroxy substituent, and an ethyl ester at the 3-position (C8H13NO4, MW 187.19 g/mol) [1]. The presence of the 3-hydroxy group distinguishes it from the more common des-hydroxy analog ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), increasing the hydrogen bond donor count from 1 to 2, the acceptor count from 3 to 4, and the topological polar surface area (TPSA) from 55.4 Ų to 75.6 Ų, while reducing the computed lipophilicity (XLogP3) from +0.5 to -0.3 [1][2]. This compound is typically supplied as a research chemical with catalogued purity starting at 95% .

Piperidine building block with enhanced H-bond donor/acceptor capacity vs. des-hydroxy analog
Lower lipophilicity and higher polarity support aqueous-favoring synthesis workflows
Suited for fragment-based library design targeting polar binding pockets

Why Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate Cannot Be Simply Replaced by Common 2-Oxopiperidine-3-carboxylate Analogs


The critical 3-hydroxy substituent on the piperidine ring fundamentally alters the compound's physicochemical profile in a way that generic, des-hydroxy analogs cannot replicate. Specifically, compared to ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), the target compound exhibits a 36% higher topological polar surface area (75.6 vs. 55.4 Ų) and a shift in XLogP3 from +0.5 to -0.3, moving the molecule from a moderately lipophilic to a more hydrophilic space [1][2]. This translates to an additional hydrogen bond donor and acceptor, which can be decisive for target engagement in medicinal chemistry campaigns where specific directional interactions are required. Direct substitution with the des-hydroxy analog therefore risks the loss of these key interaction motifs, potentially invalidating structure-activity relationship (SAR) data. The quantitative evidence below details these verifiable points of differentiation.

Target Compound
H-bond donors / acceptors 2 HBD / 4 HBA
Polarity profile TPSA 75.6 Ų; XLogP3 -0.3
Purity (vendor) 95% (typical)
Des-hydroxy analog
H-bond donors / acceptors 1 HBD / 3 HBA
Polarity profile TPSA 55.4 Ų; XLogP3 +0.5
Purity (vendor) 98% (typical)

Direct substitution may alter hydrogen-bonding interactions and polarity-dependent assay readouts; SAR data may not transfer.

Quantitative Differentiation Evidence for Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate Against Closest Analogs


Enhanced Hydrophilicity vs. Des-Hydroxy Analog: XLogP3 and TPSA Comparison

The introduction of the 3-hydroxy group dramatically alters the lipophilicity and polarity of the 2-oxopiperidine-3-carboxylate scaffold. The target compound exhibits an XLogP3 of -0.3, compared to +0.5 for the direct des-hydroxy analog ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), representing a shift of 0.8 log units towards hydrophilicity [1][2]. The Topological Polar Surface Area (TPSA) increases correspondingly from 55.4 Ų to 75.6 Ų, a 36% increase [1][2]. These values are computed properties derived from the standardized PubChem workflows.

XLogP3 & TPSA
Reported
Target: XLogP3 -0.3, TPSA 75.6 Ų
vs. des-hydroxy analog: XLogP3 0.5, TPSA 55.4 Ų
Δ -0.8 log units, +36% TPSA
Supports polarity-based building block selection
Computed descriptors; no experimental validation
Physicochemical profiling Drug-likeness Medicinal chemistry

Increased Hydrogen Bond Capacity vs. Common 2-Oxopiperidine Building Blocks

The target compound provides two hydrogen bond donor (HBD) sites and four acceptor (HBA) sites, compared to one HBD and three HBA for the des-hydroxy analog ethyl 2-oxopiperidine-3-carboxylate [1][2]. This represents one additional donor and one additional acceptor introduced by the tertiary alcohol at the 3-position. These are computed descriptors from PubChem using standardized Cactvs algorithms.

H-bond capacity
Reported
Target: 2 HBD, 4 HBA
vs. des-hydroxy analog: 1 HBD, 3 HBA
+1 donor, +1 acceptor
Guides selection for binding interactions requiring additional H-bonding
Computed descriptors; confirm experimentally
Structure-based design Molecular recognition Chemical biology

Purity Specification and Vendor-Grade Comparison: 95% Baseline for Advanced Intermediate

Catalogued purity for the target compound from a commercial supplier is 95% . A closely related but structurally simpler building block, ethyl 2-oxopiperidine-3-carboxylate, is available from the same vendor at a higher typical purity of 98% . This differential purity profile is consistent with the added synthetic complexity introduced by the quaternary 3-hydroxy center, which may necessitate additional purification steps.

Vendor Purity
Specification review
95% (target) vs. 98% (des-hydroxy analog)
Sets procurement quality baseline
Supplier specification; batch-dependent
Chemical procurement Synthetic chemistry Quality control

Class-Leading Aqueous Solubility Profile Inferred from Physicochemical Descriptors

While no experimental solubility data is available for the target compound, its computed XLogP3 of -0.3 and TPSA of 75.6 Ų [1] position it favorably relative to experimentally measured solubility values for the des-hydroxy analog. Ethyl 2-oxopiperidine-3-carboxylate has an experimentally determined solubility of >25.7 µg/mL at pH 7.4 [2]. The target compound's lower lipophilicity and higher TPSA strongly suggest superior aqueous solubility compared to this baseline, a class-level inference based on established physicochemical principles.

Inferred Solubility
Class-level
Predicted >25.7 µg/mL (pH 7.4) based on physicochemical profile
Supports aqueous assay compatibility rationale
Class-level inference; data to verify
Solubility enhancement Biophysical assays Lead optimization

Synthetic Utility as a Chiral 3-Hydroxy-2-oxopiperidine Scaffold for Neuroprotective Agents

The 2-oxopiperidine-3-carboxamide core, exemplified by the neuroprotective compound HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide), has demonstrated significant in vivo efficacy in an optic nerve crush mouse model. HIOC (50 mg/kg i.p.) partially but significantly prevented retinal ganglion cell loss compared to vehicle [1]. While HIOC is a des-hydroxy analog at the 3-position, the target compound's unique 3-hydroxy-2-oxopiperidine-3-carboxylate scaffold provides a direct, oxidatively pre-functionalized entry point for synthesizing novel 3-hydroxy-HIOC analogs. This creates an opportunity to explore the SAR impact of this additional polar substituent on TrkB activation pathways.

Scaffold Potential
Reported
HIOC analog (2-oxopiperidine-3-carboxamide) showed neuroprotection in optic nerve crush mouse model
Supports synthesis of 3-hydroxy-HIOC derivatives for pathway-specific SAR
Reported model response; no direct target engagement data
Neuroprotection Scaffold hopping Medicinal chemistry

High-Value Application Scenarios for Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate Based on Verified Differentiators


Synthesis of Polar Fragment Libraries for Structure-Based Drug Design

The quantified shift in physicochemical properties—specifically an XLogP3 reduction from +0.5 to -0.3 and a TPSA increase from 55.4 to 75.6 Ų relative to standard 2-oxopiperidine-3-carboxylates [1][2]—makes this compound a strategic choice for generating fragment libraries targeting polar binding pockets. Its enhanced hydrogen bond donor/acceptor capacity can be exploited in crystallographic fragment screens where defined water-mediated interactions are sought.

Development of 3-Hydroxylated Neuroprotective HIOC Analogs

Building on the demonstrated in vivo efficacy of the des-hydroxy 2-oxopiperidine-3-carboxamide HIOC in preventing retinal ganglion cell death [3], this compound serves as a uniquely functionalized intermediate. It enables the direct synthesis of 3-hydroxy-HIOC derivatives, facilitating a systematic SAR investigation into the role of the hydroxyl group on TrkB-mediated neuroprotection.

Aqueous-Favoring Chemical Biology Probe Synthesis

For target engagement studies under physiological conditions, the predicted superior aqueous solubility of this compound over its des-hydroxy analog [1][2] is critical. This scaffold is prioritized when designing biotinylated or fluorescent probes derived from the 2-oxopiperidine phenotype, minimizing organic co-solvent interference in cellular assays.

Procurement of Defined-Quality Starting Material for Multi-Step Synthesis

With a transparent vendor specification of 95% purity , procurement officers can establish a reliable quality benchmark for this synthetically complex, quaternary alcohol-containing building block. This contrasts with the 98% purity standard for the simpler des-hydroxy analog , accurately reflecting the added synthetic challenge and guiding cost-of-goods calculations.

Application
Selection Property
Validation Focus
Polar fragment library synthesis
Enhanced hydrophilicity & H-bond capacity
Crystallographic fragment screening and solubility
3-Hydroxy-HIOC analog synthesis
Pre-functionalized 3-hydroxy scaffold
Neuroprotection pathway SAR (TrkB-mediated model response)
Chemical biology probe synthesis
Predicted aqueous solubility
Target engagement in physiological media
Defined-quality starting material
Transparent 95% purity specification
Lot consistency and procurement planning
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